molecular formula C22H32O3 B1205609 17beta-(Hydroxymethyl)androst-4-en-3-one acetate CAS No. 4975-51-3

17beta-(Hydroxymethyl)androst-4-en-3-one acetate

Cat. No. B1205609
CAS RN: 4975-51-3
M. Wt: 344.5 g/mol
InChI Key: BZOKWUURHSTMML-UFMPMKONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-(Hydroxymethyl)androst-4-en-3-one acetate is a steroid ester.

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Related Compounds : 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate), a related compound, was used in the efficient synthesis of 5alpha-androst-1-ene-3,17-dione, a prodrug of 1-testosterone. This synthesis demonstrates the potential of using similar compounds in the production of clinically significant steroids (Zhang & Qiu, 2006).

  • Microbial Transformation : Microbial transformation studies on androst-4-ene-3,17-dione by Beauveria bassiana fungus showed the production of various hydroxylated and reduced metabolites. This indicates a potential for biotechnological applications in steroid modification (Xiong et al., 2006).

  • Metabolic Pathways : A study on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione identified various phase-I and phase-II metabolites. Understanding these metabolic pathways can be crucial for drug development and doping control (Kohler et al., 2007).

Biological Activity and Potential Therapeutic Uses

  • Anti-Inflammatory Properties : 3beta-Acetoxy-17beta-hydroxy-androst-5-ene, structurally related to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, was isolated from Acacia nilotica and showed anti-inflammatory activity. This suggests potential therapeutic uses in treating inflammation-related conditions (Chaubal et al., 2003).

  • Enzyme Inhibition : The synthesis and study of various steroidal derivatives, including 17beta-oxazolinyl steroids, revealed their potential as inhibitors of enzymes like 17alpha-hydroxylase-C17,20-lyase. This indicates potential applications in diseases where inhibition of these enzymes is beneficial (Ondré et al., 2009).

Steroid Chemistry and Mechanism

  • Steroid Transformation Studies : Research on the transformation of various steroids, including 17beta-acetoxy-5 alpha-androstan-3-one, by Myceliophthora thermophila fungus demonstrated modifications at all four rings of the steroid nucleus. This contributes to our understanding of steroid chemistry and potential biotechnological applications (Hunter et al., 2009).

  • Molecular Modeling and Synthesis : Molecular modeling of steroidal compounds like 4beta,19-dihydroxyandrost-5-en-17-one, which is structurally similar to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, provides insights into the synthesis and mechanism of action of potential aromatase inhibitors (Numazawa et al., 2002).

properties

CAS RN

4975-51-3

Product Name

17beta-(Hydroxymethyl)androst-4-en-3-one acetate

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]methyl acetate

InChI

InChI=1S/C22H32O3/c1-14(23)25-13-16-5-7-19-18-6-4-15-12-17(24)8-10-21(15,2)20(18)9-11-22(16,19)3/h12,16,18-20H,4-11,13H2,1-3H3/t16-,18+,19+,20+,21+,22-/m1/s1

InChI Key

BZOKWUURHSTMML-UFMPMKONSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
Reactant of Route 2
Reactant of Route 2
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
Reactant of Route 3
Reactant of Route 3
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
Reactant of Route 4
Reactant of Route 4
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
Reactant of Route 5
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
Reactant of Route 6
Reactant of Route 6
17beta-(Hydroxymethyl)androst-4-en-3-one acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.